

A Comparative Analysis of Barium Chromate and Strontium Chromate in Pyrotechnic Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium chromate*

Cat. No.: *B076100*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the field of pyrotechnics, the selection of chemical components is critical to achieving desired effects, from brilliant color displays to precisely timed delays. Among the metallic salts used, barium and strontium compounds are fundamental for producing green and red hues, respectively. This guide provides an objective comparison of **barium chromate** and strontium chromate, focusing on their performance in pyrotechnic compositions, supported by available experimental data and detailed methodologies for key analytical tests.

While **barium chromate** is a well-established component for green light production and as an oxidizer in delay compositions, strontium chromate's role is less prominent in modern pyrotechnics, with strontium nitrate being the preferred salt for red coloration. This comparison will, therefore, address both chromates and include data for the more commonly used strontium nitrate to provide a relevant context for researchers.

Performance Comparison in Pyrotechnic Compositions

The primary role of barium and strontium compounds in pyrotechnics is to act as colorants. This is achieved through luminescence, where the heat of the pyrotechnic reaction excites metal ions, which then emit light at specific wavelengths.^[1] For barium, the key light-emitting species is barium monochloride (BaCl), which produces a green color.^[2] In strontium-based

compositions, strontium monochloride (SrCl) and strontium monohydroxide (SrOH) are the emitters responsible for red light.[\[3\]](#)

Beyond color, these compounds can also influence the burn rate and stability of a pyrotechnic mixture. **Barium chromate**, in particular, is utilized as an oxidizing agent and a burn rate modifier in delay compositions.

Quantitative Performance Data

The following tables summarize key performance data for pyrotechnic compositions containing barium and strontium compounds. It is important to note that a direct comparison in identical formulations is often unavailable due to their different applications.

Parameter	Barium Chromate Compositions	Strontium Nitrate Compositions	Source(s)
Primary Color	Green	Red	[4]
Emitting Species	BaCl	SrCl, SrOH	[2] [3]

Table 1: General Properties as Colorants

Composition	Burn Rate	Luminous Intensity	Color Purity	Source(s)
Strontium Nitrate/Magnesium/PVC (58/15/27 by wt.)	2.02 mm/s	-	89%	[1]
Strontium Nitrate/Magnesium Chlorinated Rubber with Guanidinium Nitrate	-	Increased by 60%	90-97%	[5]
Red Hand Flare (SOLAS requirements)	-	≥ 15,000 cd	Vivid Red	[6]
Red Parachute Flare (SOLAS requirements)	-	≥ 30,000 cd	Vivid Red	[7]

Table 2: Performance Data for Strontium-Based Red Compositions

Composition Type	Composition Components	Burn Rate	Source(s)
Tungsten Delay	Tungsten, Barium		
	Chromate, Potassium	0.15 sec/inch to 42 sec/inch	[1]
	Perchlorate, Diatomaceous Earth		
Zirconium/Nickel Delay	Zirconium Nickel		
	Alloys, Barium	2 sec/inch to 25 sec/inch	[1]
	Chromate, Potassium		
Boron/Barium Chromate Delay	Perchlorate		
	Boron, Barium	0.5 to 5.0 second	[1]
	Chromate	burning range	

Table 3: Burn Rate Data for **Barium Chromate** in Delay Compositions

Compound	Decomposition Temperature (°C)	Method	Source(s)
Barium Chromate	Inconsistent data reported (stable up to 1400°C in air)	TGA	[8][9]
Strontium Chromate	No data available	-	[8]

Table 4: Thermal Stability Data

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of pyrotechnic compositions.

Burn Rate Measurement (Strand Testing)

This protocol describes the measurement of the linear burn rate of a pyrotechnic composition pressed into a tube (a "strand").

Objective: To determine the rate at which a flame front propagates through a confined column of a pyrotechnic composition.

Apparatus:

- Press for consolidating the pyrotechnic composition
- Durable, non-combustible tubes (e.g., paper or aluminum) of known internal diameter
- Ignition source (e.g., heated wire, pyrotechnic igniter)
- High-speed camera or thermal sensors placed at a known distance apart
- Data acquisition system

Procedure:

- **Sample Preparation:** The pyrotechnic components are individually sieved and thoroughly mixed.
- **Consolidation:** A precise weight of the mixture is pressed into a tube to a specified density.
- **Ignition:** The sample is ignited at one end in a controlled environment.
- **Data Recording:** The time it takes for the flame front to travel between two marked points or sensors is recorded.
- **Calculation:** The burn rate is calculated by dividing the distance between the sensors by the recorded time.

Luminous Intensity and Color Purity Measurement

This protocol outlines the measurement of the light output and color quality of a pyrotechnic flare.

Objective: To quantify the brightness and color characteristics of a pyrotechnic composition.

Apparatus:

- Spectrometer or photodiode with a photopic response filter
- Integrating sphere (optional, for total luminous flux)
- Data acquisition and analysis software

Procedure:

- Sample Preparation: The pyrotechnic composition is prepared and loaded into a suitable device (e.g., a flare casing).
- Measurement Setup: The detector is placed at a known distance from the pyrotechnic device.
- Ignition and Data Collection: The device is ignited, and the light output is recorded throughout the burn. The spectral data is collected by the spectrometer.
- Data Analysis:
 - Luminous Intensity: The average luminous intensity is calculated from the photodiode readings, typically reported in candela (cd).
 - Color Purity and Dominant Wavelength: The spectral data is used to calculate the CIE chromaticity coordinates, which provide a quantitative measure of the color. From these coordinates, the dominant wavelength and color purity can be determined.[\[10\]](#)

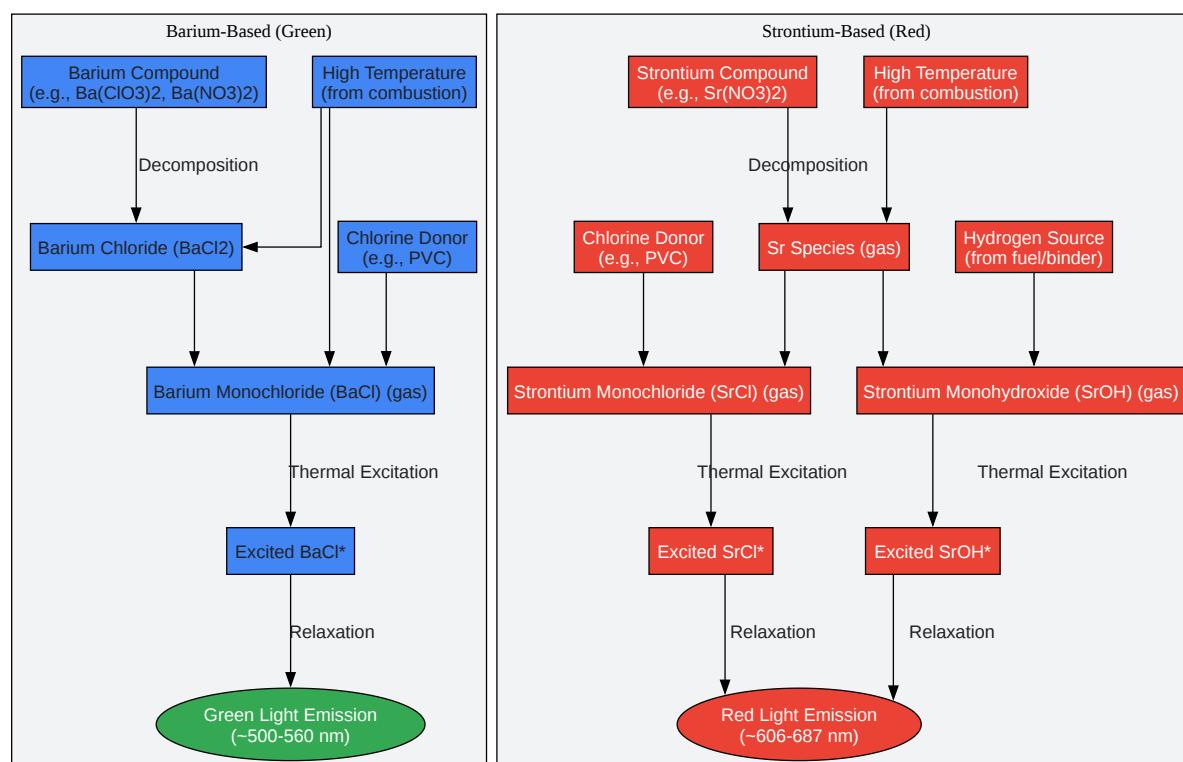
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol describes the use of TGA to determine the decomposition temperature of a pyrotechnic component.[\[11\]](#)

Objective: To assess the thermal stability of a material by measuring its mass change as a function of temperature.[\[12\]](#)

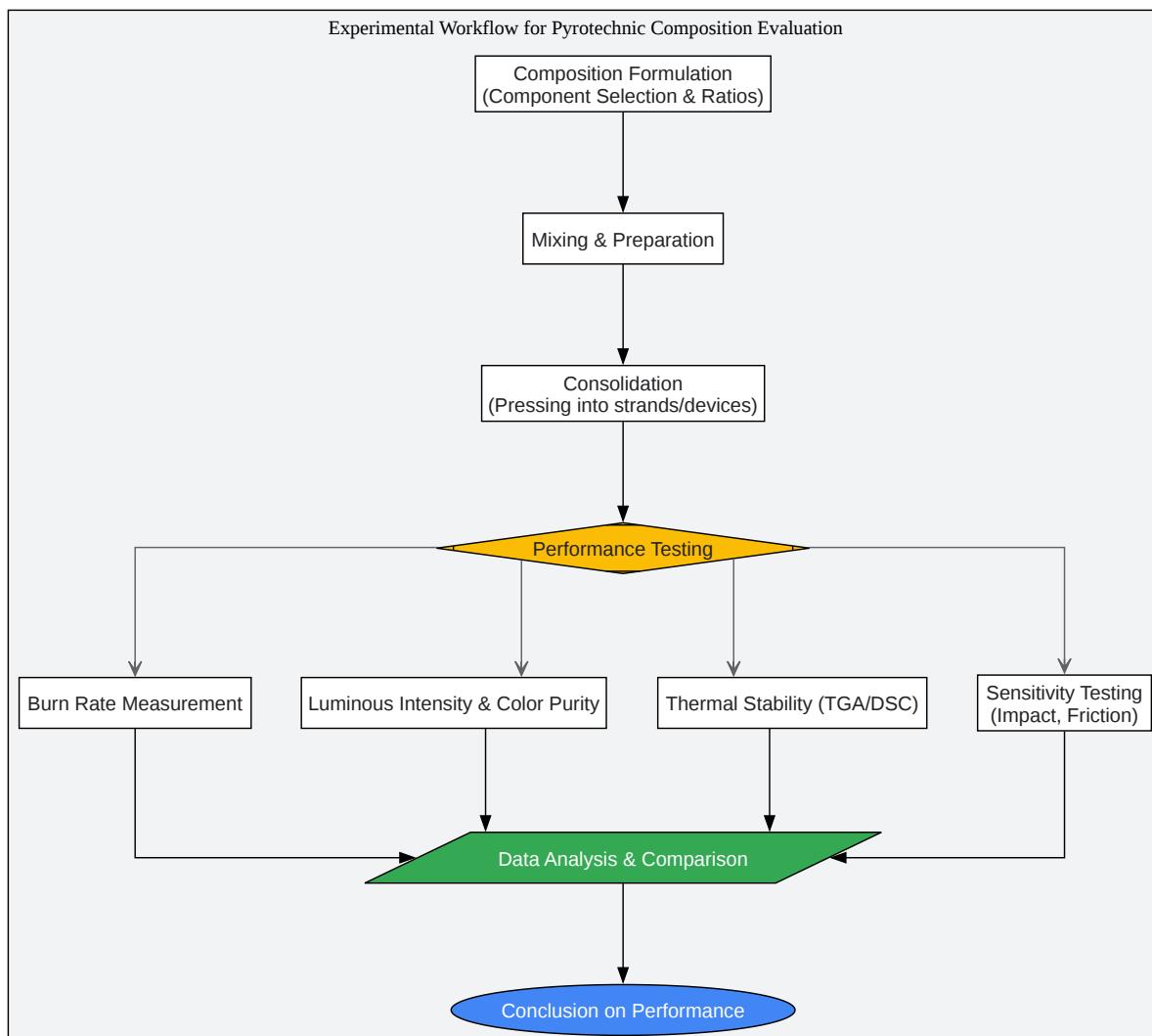
Apparatus:

- Thermogravimetric analyzer with a microbalance and furnace


- Inert crucibles (e.g., alumina, platinum)
- Gas flow control for providing a specific atmosphere (e.g., nitrogen, air)

Procedure:

- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the powdered material is placed in a crucible.[\[8\]](#)
- Analysis: The crucible is placed in the TGA furnace. The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere.
- Data Collection: The mass of the sample is continuously recorded as a function of temperature.
- Data Analysis: A plot of mass versus temperature is generated. The onset of decomposition is identified as the temperature at which a significant mass loss begins.[\[8\]](#)


Chemical Pathways and Experimental Workflow

The following diagrams illustrate the key chemical pathways for color production in barium and strontium-based pyrotechnics and a general workflow for their experimental evaluation.

[Click to download full resolution via product page](#)

Caption: Chemical pathways for color production in pyrotechnics.

[Click to download full resolution via product page](#)

Caption: Workflow for pyrotechnic composition evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. mmta.co.uk [mmta.co.uk]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dco.uscg.mil [dco.uscg.mil]
- 7. imorules.com [imorules.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 12. Thermogravimetric Analysis (TGA) – Ebatco Lab Services [ebatco.com]
- To cite this document: BenchChem. [A Comparative Analysis of Barium Chromate and Strontium Chromate in Pyrotechnic Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076100#barium-chromate-versus-strontium-chromate-in-pyrotechnic-compositions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com